Latanoprost-d4, also known as Latanoprost (free acid)-d4, is a deuterated derivative of Latanoprost, which is primarily used in the treatment of glaucoma and ocular hypertension. This compound is significant in pharmacological studies, particularly in ophthalmology, where it functions as an agonist at the F prostanoid receptor. The deuterated form enhances the accuracy of analytical techniques, particularly mass spectrometry, due to its distinct isotopic signature. This allows for more precise quantification in complex biological matrices.
Latanoprost-d4 is classified under prostaglandin analogs and is specifically a synthetic compound derived from Latanoprost. It is primarily utilized as an internal standard in analytical chemistry for quantifying the parent compound and studying its metabolic pathways. The compound's unique isotopic labeling makes it valuable in research settings.
The synthesis of Latanoprost-d4 involves the deuteration of the parent compound Latanoprost at specific positions. The process typically begins with the preparation of a precursor followed by selective deuteration using deuterated reagents. Key steps include:
Recent advancements have demonstrated a six-pot synthesis method that achieves high diastereo- and enantioselectivity through various reactions, including Krische allylation and olefin metathesis, culminating in a total yield of approximately 24% for Latanoprost .
Latanoprost-d4 retains a similar molecular structure to its parent compound but includes deuterium atoms at specific positions, which alters its physical properties without significantly changing its biological activity. The molecular formula is C20H28D4O5, indicating that four hydrogen atoms are replaced by deuterium.
Latanoprost-d4 can undergo various chemical reactions typical of prostaglandin analogs:
These reactions are crucial for understanding the compound's metabolic pathways and potential interactions with other biomolecules.
Latanoprost-d4 acts primarily as an agonist at the F prostanoid receptor (FP). Upon binding to this receptor, it stimulates the release of matrix metalloproteinases (MMPs), which enhance extracellular matrix degradation and facilitate increased outflow of aqueous humor. This mechanism is responsible for its effectiveness in lowering intraocular pressure, making it suitable for treating glaucoma and ocular hypertension.
Research indicates that latanoprost-d4 exhibits similar biological activities to Latanoprost itself, including potential neuroprotective effects on retinal ganglion cells.
These properties make Latanoprost-d4 an excellent candidate for use in pharmacokinetic studies as well as quality control processes in pharmaceutical development.
Latanoprost-d4 has several applications across various scientific fields:
Deuterium labeling has emerged as a fundamental strategy in modern drug development, leveraging the kinetic isotope effect (KIE) to modify metabolic pathways while preserving pharmacological activity. Deuterium, a stable, non-radioactive isotope of hydrogen with twice the atomic mass, forms stronger carbon-deuterium (C-^2H) bonds compared to carbon-hydrogen (C-^1H) bonds. This bond strength difference results in significantly altered metabolic kinetics for compounds where hydrogen atoms at positions susceptible to enzymatic oxidation (particularly α to carbonyl groups or on aromatic rings) are replaced with deuterium [2]. The strategic application of deuteration can potentially extend a drug's plasma half-life, reduce the formation of toxic metabolites, and improve the overall metabolic stability of therapeutic compounds. In analytical chemistry, deuterated analogs serve as ideal internal standards for mass spectrometry-based quantification due to their nearly identical chemical behavior to the target analyte combined with a distinct mass difference that enables clear differentiation in detection systems. This application has become essential for achieving precise and accurate measurements in complex biological matrices such as plasma, aqueous humor, and tissue homogenates, where co-eluting compounds can interfere with analysis. The use of deuterated internal standards like Latanoprost-d4 effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the reliability and reproducibility of bioanalytical methods for prostaglandin analogs [8].
Table 1: Pharmaceutical Applications of Deuterated Compounds
Application Area | Mechanism | Impact on Research |
---|---|---|
Metabolic Studies | C-^2H bonds resist enzymatic cleavage | Slows hepatic metabolism, enables metabolite identification |
Bioanalytical Quantification | Mass shift in mass spectrometry | Provides ideal internal standards for accurate quantification |
Toxicology Profiling | Altered metabolic pathways | Reduces formation of reactive metabolites, improves safety profile |
Pharmacokinetics | Extended elimination half-life | Enhances drug exposure, enables less frequent dosing |
Mechanistic Probes | Isotopic labeling without steric alteration | Investigates enzymatic mechanisms and binding interactions |
Latanoprost-d4 maintains the identical molecular framework as its parent compound, featuring the characteristic prostaglandin structure with deuterium atoms specifically incorporated at four positions along the carbon chain. This precise deuteration pattern creates a mass differential of 4 atomic mass units compared to native latanoprost (molecular weight 432.62 g/mol for latanoprost vs. 436.62 g/mol for Latanoprost-d4) while preserving its three-dimensional conformation and pharmacological properties [2]. The deuterium atoms are strategically positioned at metabolically vulnerable sites, making Latanoprost-d4 particularly valuable for investigating the biotransformation pathways of this important antiglaucoma medication. The retention of biological activity is crucial, as Latanoprost-d4 functions as a potent FP prostanoid receptor agonist, mirroring the parent compound's mechanism of action in lowering intraocular pressure by enhancing uveoscleral outflow of aqueous humor [3]. This functional equivalence enables researchers to conduct tracer studies where Latanoprost-d4 can be administered as a surrogate for the parent drug while allowing precise quantification and tracking. The molecular structure consists of a cyclopentane ring with two critical side chains: a deuterium-enriched omega chain (containing the phenyl group) and an alpha chain featuring the carboxylic acid ester. The specific positions of deuterium substitution—typically on the aliphatic carbon atoms adjacent to the phenyl ring—were selected based on known metabolic soft spots to retard the oxidative degradation pathways while maintaining the compound's receptor binding affinity [2] [7]. This careful balance between structural modification and functional preservation makes Latanoprost-d4 an exemplary model for studying structure-activity relationships in deuterated pharmaceuticals. The deuterated analog undergoes the same enzymatic hydrolysis in the cornea as the parent drug, converting to its biologically active form, Latanoprost acid-d4, which then exerts its pharmacological effects on the FP receptors in the ciliary body [3].
Table 2: Structural Characteristics of Latanoprost-d4 vs. Native Latanoprost
Characteristic | Latanoprost | Latanoprost-d4 |
---|---|---|
Molecular Formula | C₂₆H₄₀O₅ | C₂₆H₃₆D₄O₅ |
Molecular Weight | 432.62 g/mol | 436.62 g/mol |
Deuterium Positions | N/A | Four deuterium atoms typically at C-16, C-17, C-18, or equivalent positions on omega chain |
Active Form | Latanoprost acid | Latanoprost acid-d4 |
Receptor Binding | FP prostanoid receptor agonist | FP prostanoid receptor agonist (equivalent affinity) |
Primary Mechanism | Increases uveoscleral outflow | Identical mechanism of action |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7